REACTION_CXSMILES
|
C(O[C:6](=O)[NH:7][CH2:8][CH:9]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)[OH:10])(C)(C)C.Cl[CH2:20]Cl>FC(F)(F)C(O)=O>[F:17][C:14]1[CH:15]=[CH:16][C:11]([CH:9]2[O:10][CH2:20][CH2:6][NH:7][CH2:8]2)=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC(O)C1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at 25° C. for 1.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (5 mL) and saturated aqueous potassium carbonate (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in dry tetrahydrofuran (3 mL)
|
Type
|
ADDITION
|
Details
|
Chloroacetyl chloride (31 μL) in dry tetrahydrofuran (1 mL) was added dropwise at 0° C
|
Type
|
ADDITION
|
Details
|
After 30 minutes the reaction was diluted with ethyl acetate (10 mL)
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with water/brine (1:1, 3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in tert-butanol (5 mL)
|
Type
|
ADDITION
|
Details
|
Potassium tert-butoxide (79 mg) was added
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous ammonium chloride (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo and co-evaporated with toluene (2×5 mL)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dry toluene (5 mL) under argon
|
Type
|
ADDITION
|
Details
|
treated with sodium bis(2-methoxyethoxy)aluminium hydride (70% in toluene, 205 μL) dropwise
|
Type
|
STIRRING
|
Details
|
stirred at 25° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched at 0° C. with 10% aqueous sodium hydroxide (5 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1CNCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[C:6](=O)[NH:7][CH2:8][CH:9]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)[OH:10])(C)(C)C.Cl[CH2:20]Cl>FC(F)(F)C(O)=O>[F:17][C:14]1[CH:15]=[CH:16][C:11]([CH:9]2[O:10][CH2:20][CH2:6][NH:7][CH2:8]2)=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC(O)C1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at 25° C. for 1.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (5 mL) and saturated aqueous potassium carbonate (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in dry tetrahydrofuran (3 mL)
|
Type
|
ADDITION
|
Details
|
Chloroacetyl chloride (31 μL) in dry tetrahydrofuran (1 mL) was added dropwise at 0° C
|
Type
|
ADDITION
|
Details
|
After 30 minutes the reaction was diluted with ethyl acetate (10 mL)
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with water/brine (1:1, 3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in tert-butanol (5 mL)
|
Type
|
ADDITION
|
Details
|
Potassium tert-butoxide (79 mg) was added
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous ammonium chloride (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo and co-evaporated with toluene (2×5 mL)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dry toluene (5 mL) under argon
|
Type
|
ADDITION
|
Details
|
treated with sodium bis(2-methoxyethoxy)aluminium hydride (70% in toluene, 205 μL) dropwise
|
Type
|
STIRRING
|
Details
|
stirred at 25° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched at 0° C. with 10% aqueous sodium hydroxide (5 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1CNCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |